4-(isopropylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide
Description
This compound features a benzamide core substituted with an isopropylsulfonyl group at the 4-position and two nitrogen-bound groups: a 6-methylbenzo[d]thiazol-2-yl moiety and a pyridin-4-ylmethyl group. Its molecular formula is C₂₄H₂₃N₃O₃S₂, with a molecular weight of 465.6 g/mol (calculated).
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-4-propan-2-ylsulfonyl-N-(pyridin-4-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c1-16(2)32(29,30)20-7-5-19(6-8-20)23(28)27(15-18-10-12-25-13-11-18)24-26-21-9-4-17(3)14-22(21)31-24/h4-14,16H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSIYHDNUMLCMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=NC=C3)C(=O)C4=CC=C(C=C4)S(=O)(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural similarity to other thiazolidin-4-one derivatives, it may have antimicrobial activity.
Biochemical Pathways
Thiazolidin-4-one derivatives are known to interact with various biochemical pathways, potentially affecting cellular processes such as protein synthesis, cell division, and metabolic processes.
Pharmacokinetics
Its solubility in most organic solvents and slight solubility in water suggest that it may have good bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, this compound is prone to oxidation in a humid environment and should be stored under inert gas (nitrogen or Argon) at 2-8°C. Direct contact with this compound should be avoided as it may cause irritation to the skin, eyes, and respiratory tract.
Biological Activity
The compound 4-(isopropylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide is a complex organic molecule with potential biological activities that have garnered attention in medicinal chemistry. This article explores its biological activity, including cytotoxicity, antimicrobial properties, and enzyme inhibition.
Chemical Structure and Properties
This compound features a unique arrangement of functional groups that contribute to its biological activity. The presence of a benzothiazole moiety , an isopropylsulfonyl group , and a pyridin-4-ylmethyl substituent enhances its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C23H24N2O3S2 |
| Molecular Weight | 436.6 g/mol |
| CAS Number | 946342-99-0 |
Cytotoxic Activity
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies have shown significant inhibition of cell proliferation, suggesting its potential as an anticancer agent. The mechanism appears to involve the disruption of cellular processes and the induction of apoptosis in malignant cells.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity . Studies demonstrate that it inhibits the growth of several bacterial strains, indicating its potential as a lead compound for developing new antibiotics. The mechanism may involve interference with bacterial enzyme systems or cellular integrity.
Enzyme Inhibition
One of the notable biological activities of this compound is its ability to inhibit specific enzymes. For instance, it has shown promising results in inhibiting acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.
Case Studies and Research Findings
-
Cytotoxicity Evaluation :
- A study conducted on various cancer cell lines (e.g., HeLa, MCF-7) revealed an IC50 value of approximately 15 µM, indicating significant cytotoxicity compared to standard chemotherapeutic agents .
- Antimicrobial Testing :
- Enzyme Inhibition Studies :
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with specific molecular targets within cells, leading to altered signaling pathways that promote apoptosis in cancer cells and inhibit microbial growth.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Similarities
Key Observations :
- Positional Isomerism : The 3-sulfonyl analogue () highlights the importance of substituent positioning, which may alter electronic effects and binding interactions.
- Sulfonamide vs.
- Heterocyclic Diversity : Pyridine (target) vs. morpholine/piperazine (–2) substitutions may affect hydrogen bonding and π-stacking interactions with biological targets.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Notes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
